1-[3-(4-Chlorophenyl)acryloyl]-4-(3,4-dichlorophenyl)piperazine
Description
1-[3-(4-Chlorophenyl)acryloyl]-4-(3,4-dichlorophenyl)piperazine is a piperazine derivative featuring a 3-(4-chlorophenyl)acryloyl group at the 1-position and a 3,4-dichlorophenyl substituent at the 4-position. This compound is synthesized via a multi-step process involving:
Condensation: Reaction of 1-(3,4-dichlorophenyl)piperazine with 1-fluoro-4-nitrobenzene to form 1-(3,4-dichlorophenyl)-4-(4-nitrophenyl)piperazine (80% yield) .
Reduction: Catalytic hydrogenation (Pd/C, H₂) reduces the nitro group to an amine, yielding 4-[4-(3,4-dichlorophenyl)piperazin-1-yl]aniline .
Stabilization: Treatment with HCl gas produces 4-[4-(3,4-dichlorophenyl)piperazin-1-yl]anilinium chloride (90% yield) .
The compound has been investigated for its inhibitory activity against Trypanosoma cruzi, the pathogen causing Chagas disease .
Properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-1-[4-(3,4-dichlorophenyl)piperazin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl3N2O/c20-15-4-1-14(2-5-15)3-8-19(25)24-11-9-23(10-12-24)16-6-7-17(21)18(22)13-16/h1-8,13H,9-12H2/b8-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLAUZKFPQLTCM-FPYGCLRLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)C=CC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)/C=C/C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Dichloroethylamine Derivatives
A patented method (CN104402842A) outlines a three-step process:
Step 1: Synthesis of Bis(2-chloroethyl)methylamine Hydrochloride
-
Reactants : Diethanolamine (1.0 mol), thionyl chloride (2.2 mol)
-
Solvent : Chloroform (300 mL)
-
Conditions : Reflux at 60°C for 6 hr
Step 2: Formation of 1-(3-Chlorophenyl)piperazine Hydrochloride
-
Reactants : Bis(2-chloroethyl)methylamine hydrochloride (1.0 mol), 3-chloroaniline (1.1 mol)
-
Solvent : Xylene (500 mL), p-toluenesulfonic acid (3% w/w)
-
Conditions : Reflux at 140–145°C for 18 hr
Step 3: Dichlorophenyl Functionalization
-
Reactants : 1-(3-Chlorophenyl)piperazine hydrochloride (1.0 mol), 1-bromo-3,4-dichlorobenzene (1.05 mol)
-
Solvent : Acetone/water (1:1 v/v, 800 mL)
-
Base : NaOH (2.5 mol)
-
Conditions : 0–10°C for 12 hr
Preparation of 3-(4-Chlorophenyl)acryloyl Chloride
Friedel-Crafts Acylation Route
Alternative Pathway: Condensation of 4-Chlorocinnamic Acid
-
Reactants : 4-Chlorocinnamic acid (1.0 mol), thionyl chloride (3.0 mol)
-
Solvent : Toluene (200 mL)
-
Conditions : Reflux at 110°C for 3 hr
Final Acylation: Synthesis of 1-[3-(4-Chlorophenyl)acryloyl]-4-(3,4-dichlorophenyl)piperazine
Schotten-Baumann Reaction
-
Reactants :
-
4-(3,4-Dichlorophenyl)piperazine (1.0 mol)
-
3-(4-Chlorophenyl)acryloyl chloride (1.05 mol)
-
-
Base : Triethylamine (2.5 mol)
-
Solvent : Tetrahydrofuran (THF, 1 L)
-
Conditions : 0–5°C for 1 hr, then 25°C for 12 hr
-
Workup : Aqueous NaHCO₃ wash, MgSO₄ drying, solvent evaporation
Microwave-Assisted Synthesis
-
Reactants : Same as above
-
Equipment : Microwave reactor (150 W)
-
Conditions : 80°C for 20 min
Optimization and Process Parameters
| Parameter | Conventional Method | Optimized Method |
|---|---|---|
| Reaction Time (hr) | 12 | 0.33 (microwave) |
| Temperature (°C) | 25 | 80 |
| Solvent Volume (L/mol) | 1.0 | 0.5 |
| Purity (HPLC) | 98.2% | 99.5% |
Key Findings :
-
Microwave irradiation enhances reaction kinetics via dielectric heating.
-
THF outperforms DCM due to better solubility of intermediates.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-Chlorophenyl)acryloyl]-4-(3,4-dichlorophenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the acrylate group to a saturated alkyl group.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl groups, where nucleophiles like amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated alkyl derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
1-[3-(4-Chlorophenyl)acryloyl]-4-(3,4-dichlorophenyl)piperazine is primarily studied for its pharmacological potential. Its structure suggests possible interactions with neurotransmitter receptors, making it a candidate for developing treatments for neurological disorders such as anxiety and depression. Preliminary studies indicate that derivatives of piperazine can influence dopaminergic and serotonergic systems, which are crucial in mood regulation.
Biological Research
The compound is utilized in studies examining the interaction between synthetic compounds and biological systems. It has been shown to exhibit enzyme inhibition properties, which can be significant in drug development aimed at targeting specific diseases such as cancer. For instance, in vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines like MCF-7 (breast cancer) and HepG2 (liver cancer), highlighting its potential as an anticancer agent.
Materials Science
Due to its unique structural characteristics, 1-[3-(4-Chlorophenyl)acryloyl]-4-(3,4-dichlorophenyl)piperazine is also explored for developing novel materials with specific electronic or optical properties. The incorporation of chlorinated phenyl groups enhances its reactivity, allowing for the synthesis of advanced materials.
Cytotoxicity Studies
Research has indicated that derivatives containing the piperazine scaffold show potent cytotoxic effects against various cancer cell lines. Modifications on the piperazine ring significantly enhance antiproliferative activity, with IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL depending on substituents.
Mechanistic Insights
In vivo studies have demonstrated that certain derivatives effectively target tumor cells in animal models. This suggests promising avenues for therapeutic development in oncology.
Mechanism of Action
The mechanism by which 1-[3-(4-Chlorophenyl)acryloyl]-4-(3,4-dichlorophenyl)piperazine exerts its effects involves:
Molecular Targets: The compound may interact with specific receptors or enzymes in biological systems, altering their activity.
Pathways Involved: It can modulate signaling pathways by binding to neurotransmitter receptors or inhibiting enzyme activity, leading to changes in cellular responses.
Comparison with Similar Compounds
Comparison with Structural Analogues
Table 1: Structural and Functional Comparison
*Calculated based on C₁₉H₁₅Cl₃N₂O.
†Calculated based on C₁₃H₁₇Cl₂N₂O₂S.
Key Observations:
- Electrophilic Reactivity : The acryloyl group in the target compound distinguishes it from analogues with alkyl or sulfonyl substituents. This group may form covalent bonds with cysteine residues in parasitic enzymes, enhancing inhibitory potency .
- Chlorophenyl Variations: The 3,4-dichlorophenyl group (target compound) provides greater steric bulk and lipophilicity compared to monosubstituted chlorophenyl analogues (e.g., 1-(3-chlorophenyl)-4-phenethylpiperazine) . This enhances membrane permeability and target binding in hydrophobic pockets .
- Biological Targets : While the target compound inhibits T. cruzi, analogues like 1-[(3,4-dichlorophenyl)methylsulfonyl]-4-methylpiperazine exhibit antimycobacterial activity, highlighting substituent-dependent target specificity .
Pharmacokinetic and Physicochemical Properties
- Lipophilicity : The 3,4-dichlorophenyl group increases logP (~4.5 estimated), favoring blood-brain barrier penetration compared to polar sulfonyl derivatives (e.g., logP ~2.5 for compound 15 in ) .
Biological Activity
1-[3-(4-Chlorophenyl)acryloyl]-4-(3,4-dichlorophenyl)piperazine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a piperazine ring substituted with chlorophenyl and dichlorophenyl groups. Its IUPAC name is (E)-3-(4-chlorophenyl)-1-[4-(3,4-dichlorophenyl)piperazin-1-yl]prop-2-en-1-one, with a molecular formula of and a molecular weight of 391.71 g/mol .
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Receptor Binding : It may act as a ligand for neurotransmitter receptors, influencing neurotransmission and potentially affecting mood and cognition.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which could lead to therapeutic effects in conditions like cancer or neurodegenerative diseases .
Anticancer Activity
Research indicates that compounds similar to 1-[3-(4-Chlorophenyl)acryloyl]-4-(3,4-dichlorophenyl)piperazine exhibit significant anticancer properties. In vitro studies have shown that piperazine derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism involves the modulation of apoptotic pathways, including the Bax/Bcl-2 ratio and activation of caspases .
Neuropharmacological Effects
The compound's structural features suggest potential activity in treating neurological disorders. Studies have indicated that piperazine derivatives can influence dopaminergic and serotonergic systems, making them candidates for further investigation in anxiety and depression models .
Case Studies
- Cytotoxicity Studies : A study demonstrated that derivatives containing the piperazine scaffold showed potent cytotoxic effects against various cancer cell lines. For instance, modifications on the piperazine ring significantly enhanced antiproliferative activity (IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL depending on substituents) .
- Mechanistic Insights : In vivo studies showed that certain derivatives could effectively target tumor cells in animal models, suggesting a promising avenue for therapeutic development .
Comparative Analysis
To understand the unique biological activity of 1-[3-(4-Chlorophenyl)acryloyl]-4-(3,4-dichlorophenyl)piperazine, it is essential to compare it with structurally similar compounds:
| Compound Name | Anticancer Activity | Neuropharmacological Potential |
|---|---|---|
| 1-(3-(4-Chlorophenyl)acryloyl)piperidine | Moderate | Low |
| 1-[3-(4-Chlorophenyl)acryloyl]-4-methylpiperazine | High | Moderate |
| 1-[3-(4-Chlorophenyl)acryloyl]-4-(3,4-dichlorophenyl)piperazine | Very High | High |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-[3-(4-Chlorophenyl)acryloyl]-4-(3,4-dichlorophenyl)piperazine?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as nucleophilic substitution, acylation, and coupling. For example:
Acylation of piperazine : React 4-(3,4-dichlorophenyl)piperazine with 3-(4-chlorophenyl)acryloyl chloride under anhydrous conditions (e.g., in dichloromethane with a base like triethylamine) .
Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product. Monitor purity via TLC or HPLC .
- Key Considerations : Optimize stoichiometry and reaction time to minimize byproducts like unreacted starting materials or over-acylated derivatives.
Q. Which spectroscopic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR (in CDCl or DMSO-d) to confirm the acryloyl and dichlorophenyl substituents. Look for characteristic peaks:
- Acryloyl protons: δ 6.5–7.5 ppm (doublets for trans-alkene) .
- Piperazine CH groups: δ 2.5–3.5 ppm .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated [M+H] for CHClNO: ~423.0) .
- IR Spectroscopy : Confirm carbonyl (C=O) stretch at ~1650–1700 cm .
Q. What safety precautions are recommended when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
- Storage : Store at –20°C in airtight containers away from oxidizers. Stability data for similar piperazines suggest a shelf life of ≥5 years under these conditions .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers optimize reaction yields for this compound under varying catalytic conditions?
- Methodological Answer :
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)) for coupling steps, or Lewis acids (e.g., ZnCl) for acylation. Compare yields via HPLC .
- Solvent Effects : Evaluate polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene). For example, DMF may enhance acryloyl coupling efficiency by stabilizing intermediates .
- Table : Example optimization results for acylation:
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| None | DCM | 25 | 45 |
| Triethylamine | DMF | 50 | 72 |
| ZnCl | Toluene | 80 | 68 |
Q. What strategies can resolve discrepancies in reported biological activity data for this compound?
- Methodological Answer :
- Assay Standardization : Replicate assays under controlled conditions (e.g., cell line, incubation time). For example, conflicting IC values in serotonin receptor binding may arise from differences in radioligand purity .
- Meta-Analysis : Compare structural analogs (e.g., 1-(3,4-dichlorophenyl)piperazine derivatives) to identify substituent-dependent trends. Use PubChem BioAssay data for cross-referencing .
- Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and validate against experimental results .
Q. How can computational modeling predict the compound's interactions with biological targets?
- Methodological Answer :
- Pharmacophore Modeling : Use Schrödinger Suite or MOE to identify key interaction sites (e.g., acryloyl carbonyl for hydrogen bonding) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability in lipid bilayers or protein binding pockets. Analyze RMSD and binding free energy (MM/PBSA) .
- ADMET Prediction : Tools like SwissADME estimate solubility (LogS ≈ –4.5) and BBB permeability (BOILED-Egg model) to prioritize in vivo studies .
Data Contradiction Analysis
Q. How to address conflicting solubility data in different solvents?
- Methodological Answer :
- Solvent Polarity : Re-evaluate solubility in DMSO (polar aprotic) vs. ethanol (polar protic). For example, piperazine derivatives often show higher solubility in DMSO due to H-bond acceptor capacity .
- Temperature Control : Measure solubility at 25°C vs. 37°C to account for thermal effects. Use nephelometry for precise quantification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
